molecular formula C26H38FN3O6S B13861577 (3R,5R)-t-Butyl 7-(4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyheptanoate

(3R,5R)-t-Butyl 7-(4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyheptanoate

Cat. No.: B13861577
M. Wt: 539.7 g/mol
InChI Key: VAXGNKFGOGWGCI-WOJBJXKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dihydro O-Butyl-rosuvastatin is a derivative of rosuvastatin, a well-known statin used to lower cholesterol levels and reduce the risk of cardiovascular disease. This compound is part of the statin class of medications, which work by inhibiting the enzyme HMG-CoA reductase, a key player in the biosynthesis of cholesterol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro O-Butyl-rosuvastatin involves several steps, starting from the preparation of intermediates. One common method involves the use of diphenyl phosphene oxide derivatives as intermediates . The process is designed to be clean, economical, and scalable for industrial production, ensuring high yields and purity of the final product .

Industrial Production Methods

Industrial production methods for 6,7-Dihydro O-Butyl-rosuvastatin typically involve large-scale chemical synthesis using optimized reaction conditions. These methods are designed to be efficient and cost-effective, minimizing waste and maximizing yield .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro O-Butyl-rosuvastatin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .

Properties

Molecular Formula

C26H38FN3O6S

Molecular Weight

539.7 g/mol

IUPAC Name

tert-butyl (3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/C26H38FN3O6S/c1-16(2)23-21(13-12-19(31)14-20(32)15-22(33)36-26(3,4)5)24(17-8-10-18(27)11-9-17)29-25(28-23)30(6)37(7,34)35/h8-11,16,19-20,31-32H,12-15H2,1-7H3/t19-,20-/m1/s1

InChI Key

VAXGNKFGOGWGCI-WOJBJXKFSA-N

Isomeric SMILES

CC(C)C1=NC(=NC(=C1CC[C@H](C[C@H](CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Canonical SMILES

CC(C)C1=NC(=NC(=C1CCC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Origin of Product

United States

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